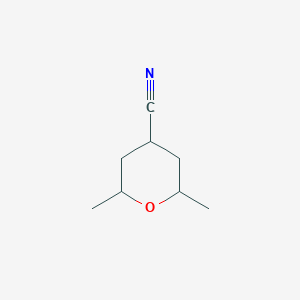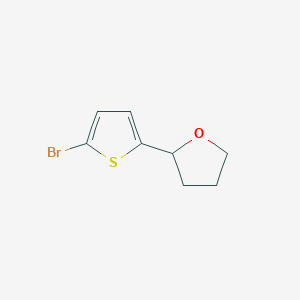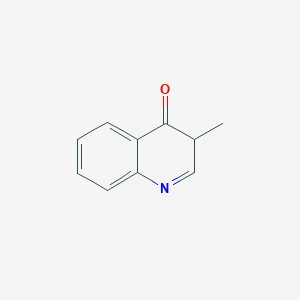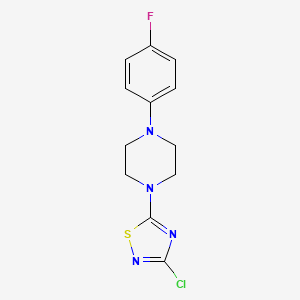
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyridine-2-ylmethanol.
Formation of Intermediate: The intermediate is then reacted with 2-methylpiperazine under specific conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and purification to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for designing compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: Researchers use it to probe the mechanisms of biological processes and to develop chemical probes for studying cellular functions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
作用機序
The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research or therapeutic applications.
類似化合物との比較
Similar Compounds
(4-Bromopyridin-2-yl)methanol: A related compound with a similar pyridine ring structure.
2-Methylpiperazine: Shares the piperazine moiety with the target compound.
Uniqueness
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is unique due to its specific combination of the bromopyridine and piperazine structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug discovery.
特性
分子式 |
C10H15BrClN3 |
|---|---|
分子量 |
292.60 g/mol |
IUPAC名 |
(2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
AGFHSGMJMPTWLY-DDWIOCJRSA-N |
異性体SMILES |
C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |
正規SMILES |
CC1CNCCN1C2=NC=CC(=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)

![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)

![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)


